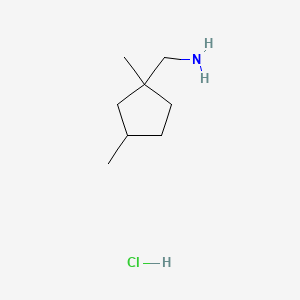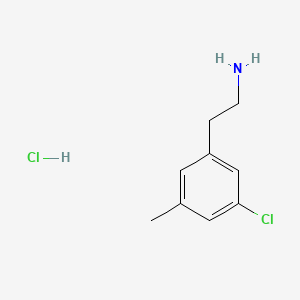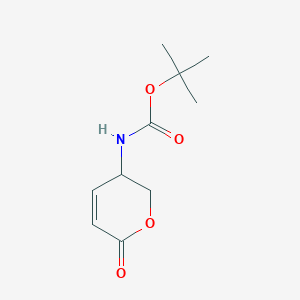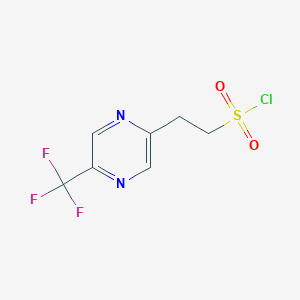![molecular formula C8H12O2 B13460316 3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13460316.png)
3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid: is a compound that features a bicyclo[1.1.1]pentane (BCP) core, which is a highly strained, three-dimensional structure. This unique structure imparts distinct physicochemical properties to the compound, making it an interesting subject for research in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core. This intermediate can then be subjected to various transformations to introduce the propanoic acid moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the large-scale synthesis of bicyclo[1.1.1]pentane derivatives generally involves photochemical reactions and subsequent functional group modifications. These methods are scalable and can produce multigram quantities of the desired compounds .
Analyse Des Réactions Chimiques
Types of Reactions
3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) and nucleophiles such as Grignard reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid involves its interaction with molecular targets and pathways. The strained bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and specificity for various biological targets. This can lead to enhanced activity and stability in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another compound featuring the bicyclo[1.1.1]pentane core, used in similar applications.
Bicyclo[1.1.1]pentane-1-carboxylic acid: A related compound with a single carboxylic acid group, often used as a bioisostere.
Uniqueness
3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid is unique due to its specific functionalization, which imparts distinct properties such as improved solubility and metabolic stability. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3-(1-bicyclo[1.1.1]pentanyl)propanoic acid |
InChI |
InChI=1S/C8H12O2/c9-7(10)1-2-8-3-6(4-8)5-8/h6H,1-5H2,(H,9,10) |
Clé InChI |
YMAOWXDXGCVBPU-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(C2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Azaspiro[2.6]nonane](/img/structure/B13460242.png)

![6-Oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13460254.png)


![Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate](/img/structure/B13460271.png)


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13460300.png)

![(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B13460313.png)

![{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride](/img/structure/B13460328.png)
